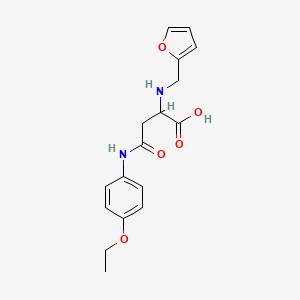
4-((4-Ethoxyphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-((4-Ethoxyphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids. These types of compounds have been studied for their potential as inhibitors of glycolic acid oxidase, an enzyme involved in metabolic pathways. The research on similar compounds has shown that they can contain lipophilic 4-substituents, which contribute to their potency as inhibitors .
Synthesis Analysis
The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves creating compounds with various lipophilic 4-substituents. These compounds have been synthesized and tested for their inhibitory activity against porcine liver glycolic acid oxidase. The synthesis process is not detailed in the provided data, but it is implied that the compounds are created through a series of organic reactions that introduce the desired substituents into the 2,4-dioxobutanoic acid backbone .
Molecular Structure Analysis
While the exact molecular structure of 4-((4-Ethoxyphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is not provided, related compounds have been characterized using techniques such as single crystal X-ray diffraction, which confirmed a monoclinic crystalline system with a non-centrosymmetric space group for a similar compound . This suggests that the compound of interest may also exhibit a complex molecular structure conducive to its biological activity.
Chemical Reactions Analysis
The chemical reactions involving 4-substituted 2,4-dioxobutanoic acids typically aim to test their biological activity, particularly their inhibitory effect on enzymes like glycolic acid oxidase. The I50 values, which indicate the concentration required to inhibit 50% of the enzyme activity, have been determined for some of these compounds, demonstrating their potential effectiveness .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, the compound 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ was found to be thermally stable up to 130 °C with a melting point of 163 °C. Its crystallinity and purity were confirmed by powder X-ray diffraction, and the presence of functional groups was verified by FT-IR spectroscopy. The compound also exhibited nonlinear optical (NLO) properties, with an efficiency greater than that of standard KDP, as determined by SHG studies . These properties are indicative of the potential physical and chemical characteristics of 4-((4-Ethoxyphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, although specific data for this compound is not provided.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Synthesis of Complex Molecules : Studies have explored the reactions of 4-oxobutanoic acids and their cyclic analogues with binucleophiles, leading to the formation of compounds with potential for further chemical and pharmacological investigations. For instance, reactions involving 3H-furan-2-ones and 4-oxobutanoic acids with 1,3-binucleophilic reagents have been shown to form benzopyrroloxazines, providing insights into reaction mechanisms facilitated by nucleophilic attacks on electrophilic centers (Amalʼchieva et al., 2022).
Development of Analytical Methods : The molecule has been utilized in developing sensitive analytical methods, such as enzyme-linked immunosorbent assays (ELISAs), for detecting residues in agricultural samples. This application demonstrates its role in improving food safety by enabling the detection of pesticide residues with high sensitivity and specificity (Zhang et al., 2008).
Molecular Interaction Studies
- Molecular Structure Analysis : Research on the molecular structures of related compounds has provided valuable information on their chemical properties, such as hyperpolarizability, molecular electrostatic potential, and intramolecular interactions. These studies contribute to a deeper understanding of the molecule's reactivity and potential applications in materials science (Raju et al., 2015).
Potential Therapeutic Applications
- Fluorescent Probes for Disease Diagnosis : The molecule has been involved in synthesizing fluorescent probes for β-amyloids, demonstrating its potential application in diagnosing Alzheimer's disease. This research indicates its utility in developing tools for early and accurate detection of neurodegenerative diseases (Fa et al., 2015).
properties
IUPAC Name |
4-(4-ethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-13-7-5-12(6-8-13)19-16(20)10-15(17(21)22)18-11-14-4-3-9-24-14/h3-9,15,18H,2,10-11H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBSMANHUKBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethoxyphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


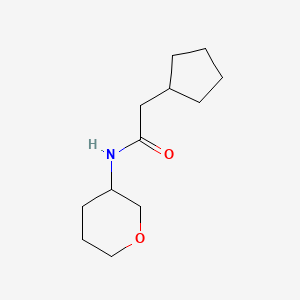
![3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde](/img/structure/B2540508.png)
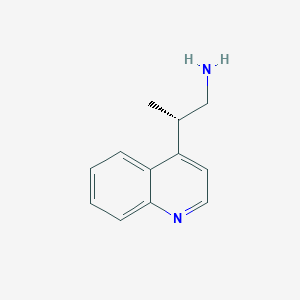

![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)

![1-Methyl-2-propan-2-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B2540514.png)
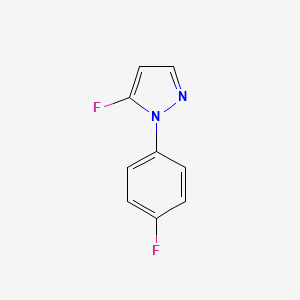
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)


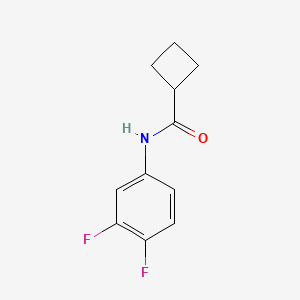
![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2540521.png)